1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione involves multi-step chemical reactions. For instance, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized through a process that likely involves the formation of an intermediate piperazine compound followed by subsequent cyclization to form the pyrrolidine dione structure . Although the exact method for synthesizing the thiophen-2-yl variant is not detailed, it can be inferred that a similar approach could be used, substituting the appropriate thiophene-containing starting materials in place of the phenylpiperazine components.

Molecular Structure Analysis

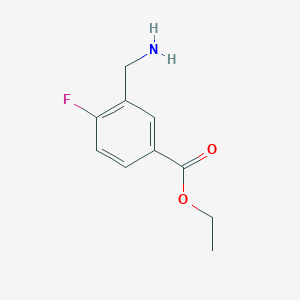

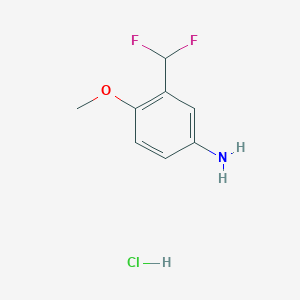

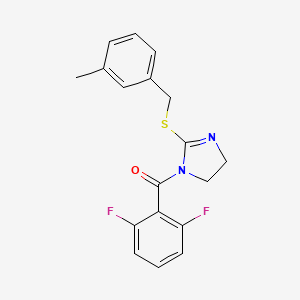

The molecular structure of this compound would consist of a pyrrolidine-2,5-dione core with a piperidine ring substituted at the 4-position with a thiophen-2-yl group. This structure is closely related to the phenylpiperazine analogs described in the first paper, which have been shown to possess anticonvulsant activity . The presence of the thiophen-2-yl group may influence the electronic properties of the molecule and could affect its biological activity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include amine formation, cyclization, and possibly substitution reactions to introduce various functional groups. The compounds synthesized in the first paper were tested for anticonvulsant activity, indicating that they interact with biological systems, likely through binding to receptors or ion channels involved in neuronal signaling . The thiophene analog would be expected to undergo similar types of chemical reactions during its synthesis and may also participate in biological interactions through analogous mechanisms.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are not explicitly detailed in the provided papers. However, based on the structure, it can be anticipated that the compound would have moderate solubility in organic solvents and might exhibit polymorphism due to the presence of multiple functional groups capable of forming hydrogen bonds. The anticonvulsant activity of related compounds suggests that they are able to cross the blood-brain barrier, which implies a certain degree of lipophilicity . The thiophene moiety could contribute to the molecule's electronic properties, potentially affecting its absorption spectra and electrochemical behavior, as seen in the copolymerization study of thiophene-containing compounds .

Scientific Research Applications

Efficient Synthesis Techniques

Research has led to efficient synthesis methods for compounds with structures related to 1-(2-Oxo-2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione, highlighting advancements in chemical synthesis. For instance, a study describes a one-pot synthesis approach for Nα-urethane-protected β- and γ-amino acids, showcasing high yields and purities in a streamlined process, which could be applicable to related compounds (M. Cal et al., 2012).

Chemosensors for Metal Ions

Another study focuses on the development of chemosensors based on naphthoquinone derivatives for detecting transition metal ions. These sensors exhibit remarkable selectivity towards Cu2+ ions, suggesting that structurally related compounds might be explored for similar applications (Prajkta Gosavi-Mirkute et al., 2017).

Electron Transport Layers in Solar Cells

The synthesis and application of alcohol-soluble n-type conjugated polyelectrolytes for electron transport layers in polymer solar cells have been studied. These materials, featuring thiophene units, demonstrate high conductivity and electron mobility, indicating the potential of structurally related compounds in organic electronics (Lin Hu et al., 2015).

Anticancer Activity

Compounds derived from piperazine-2,6-dione have been synthesized and evaluated for their anticancer activity, demonstrating effectiveness in various cancer cell lines. This suggests that compounds with similar structural features could possess significant therapeutic potential (Sandeep Kumar et al., 2013).

Spirocyclic Pyrrolidine Derivatives

Research into the asymmetric construction of spirocyclic pyrrolidine derivatives has yielded structures with high diastereo- and enantioselectivity. These findings may offer insights into the synthesis and application of complex molecules for pharmaceutical purposes (Wu‐Lin Yang et al., 2015).

Mechanism of Action

properties

IUPAC Name |

1-[2-oxo-2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c18-13-3-4-14(19)17(13)10-15(20)16-7-5-11(6-8-16)12-2-1-9-21-12/h1-2,9,11H,3-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGOHXKBLFZFXKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CS2)C(=O)CN3C(=O)CCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-((1-(2-(2-methylbenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2503592.png)

![3-[1-[[4-(Dimethylamino)phenyl]methyl]-3-(2-methoxyphenoxy)-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2503594.png)

![2-[(2-Cyanoethyl)thio]-6-(5-methyl-2-furyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2503596.png)

![2-Amino-1-[4-(trifluoromethyl)cyclohexyl]ethan-1-one hydrochloride](/img/structure/B2503603.png)

![N-(4-(1H-tetrazol-1-yl)phenyl)-2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2503604.png)